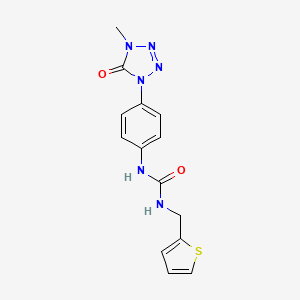![molecular formula C17H9Cl2N3OS B2927929 3,5-dichloro-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]benzamide CAS No. 313366-29-9](/img/structure/B2927929.png)
3,5-dichloro-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3,5-dichloro-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]benzamide, also known as CTB, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. CTB is a thiazole-based compound that has a molecular weight of 357.23 g/mol. In
Scientific Research Applications
Antimicrobial Activity
Thiazole derivatives have been extensively studied for their antimicrobial properties. The structure of 3,5-dichloro-N-(4-(4-cyanophenyl)thiazol-2-yl)benzamide suggests potential as an antimicrobial agent. Research has shown that similar thiazole compounds can be effective against a variety of bacterial strains, offering a promising route for the development of new antibiotics .
Anticancer Activity
The cytotoxic properties of thiazole derivatives make them candidates for anticancer drug development. Their ability to interfere with cell division and induce apoptosis in cancer cells is of significant interest. Studies on related thiazole compounds have demonstrated potential in targeting various cancer cell lines, paving the way for further research into their use as chemotherapeutic agents .
Anti-inflammatory Activity
Thiazoles are also known for their anti-inflammatory effects. The compound could be investigated for its efficacy in reducing inflammation, which is a common symptom in many diseases. This application is particularly relevant for chronic inflammatory conditions such as arthritis .
Neuroprotective Effects
Neurodegenerative diseases represent a growing challenge, and thiazole derivatives have shown promise as neuroprotective agents. They may contribute to the preservation of neuronal health and function, which is crucial in conditions like Alzheimer’s and Parkinson’s disease .
Antiviral Activity
Given the ongoing need for effective antiviral drugs, thiazole derivatives are being explored for their potential to inhibit viral replication. The structural features of 3,5-dichloro-N-(4-(4-cyanophenyl)thiazol-2-yl)benzamide could be optimized to enhance its antiviral capabilities against a range of viruses .
Antidiabetic Activity
Thiazole compounds have been associated with antidiabetic activity, offering a new avenue for diabetes treatment. Their ability to modulate insulin sensitivity and glucose metabolism could be beneficial in managing blood sugar levels in diabetic patients .
properties
IUPAC Name |
3,5-dichloro-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9Cl2N3OS/c18-13-5-12(6-14(19)7-13)16(23)22-17-21-15(9-24-17)11-3-1-10(8-20)2-4-11/h1-7,9H,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFVPCTSTIUNDIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C2=CSC(=N2)NC(=O)C3=CC(=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9Cl2N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(2-(2,4-dimethylphenyl)-2-oxoethyl)-2-morpholino-7-phenylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2927847.png)
![N-[2-(4-Fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]but-2-ynamide](/img/structure/B2927848.png)
![N-(4-ethoxybenzo[d]thiazol-2-yl)-2-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2927849.png)

![6-(4-Methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2927853.png)
![2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2927856.png)
![4-[(3-Methylmorpholin-4-yl)methyl]aniline](/img/structure/B2927857.png)

![methyl 4-{[(2Z)-3-(phenylcarbamoyl)-2H-chromen-2-ylidene]amino}benzoate](/img/structure/B2927863.png)
![N-([2,2'-bifuran]-5-ylmethyl)propionamide](/img/structure/B2927864.png)
![Methyl 5-methyl-2-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2927866.png)

![1-Piperidin-1-yl-2-[(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone](/img/structure/B2927868.png)
![2-(ethylsulfanyl)-3-methylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2927869.png)